molecular formula C32H29F6N5O2S B12381111 Antimalarial agent 37

Antimalarial agent 37

Cat. No.: B12381111
M. Wt: 661.7 g/mol
InChI Key: BTGSBHHFFZEONB-UHFFFAOYSA-N
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Description

Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

These derivatives are often evaluated for their efficacy against Plasmodium species .

Scientific Research Applications

Antimalarial agent 37 has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.

    Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.

    Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.

    Industry: This compound is explored for its potential use in developing new antimalarial drugs and formulations.

Mechanism of Action

The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:

Uniqueness

This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C32H29F6N5O2S

Molecular Weight

661.7 g/mol

IUPAC Name

N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45)

InChI Key

BTGSBHHFFZEONB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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